TRPA1 Antagonist Activity: 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride IC₅₀ of 630 nM in Human TRPA1-Expressing HEK293 Cells
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride exhibits antagonist activity at human transient receptor potential ankyrin 1 (TRPA1) channels with an IC₅₀ value of 630 nM, measured in HEK293-TREx cells expressing human TRPA1 after 48-72 hours using Fluo-4 NW staining-based fluorescence detection [1]. As a comparator baseline, structurally related TRPA1 antagonists such as HC-030031 typically exhibit IC₅₀ values in the low micromolar range (approximately 1-6 µM depending on assay conditions), while high-potency clinical candidates such as GDC-0334 demonstrate IC₅₀ values around 20-50 nM [2]. The 630 nM IC₅₀ positions 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride in an intermediate potency range distinct from both weakly active and highly optimized TRPA1 ligands, providing a useful reference tool for structure-activity relationship (SAR) studies and target validation experiments [1][2].
| Evidence Dimension | TRPA1 channel antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 630 nM |
| Comparator Or Baseline | HC-030031 (classic TRPA1 antagonist): IC₅₀ ~1-6 µM; GDC-0334 (clinical candidate): IC₅₀ ~20-50 nM |
| Quantified Difference | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is approximately 1.6-9.5× more potent than HC-030031 and approximately 12-31× less potent than GDC-0334 |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; Fluo-4 NW staining; 48-72 hr incubation |
Why This Matters
The quantified TRPA1 IC₅₀ value allows researchers to select this compound as a moderately potent tool compound for TRPA1 target engagement studies, distinguishing it from both weaker reference antagonists and optimized clinical leads, thereby informing appropriate experimental design and compound procurement decisions.
- [1] BindingDB. BDBM50021824 (CHEMBL3298584): Antagonist Activity at Human TRPA1 Expressed in HEK293-TREx Cells (IC₅₀ = 630 nM). 2025. View Source
- [2] Koivisto A, Jalava N, Bratty R, Pertovaara A. TRPA1 Antagonists for Pain Relief. Pharmaceuticals. 2018;11(4):117. DOI: 10.3390/ph11040117. View Source
